molecular formula C7H8ClNO2 B018611 4-Chloro-3-methoxy-2-methylpyridine N-oxide CAS No. 122307-41-9

4-Chloro-3-methoxy-2-methylpyridine N-oxide

Cat. No. B018611
CAS RN: 122307-41-9
M. Wt: 173.6 g/mol
InChI Key: TWXMQDRFBLSXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-methoxy-2-methylpyridine N-oxide (CMPO) is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 195.54 g/mol and a melting point of 87°C. CMPO is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of polymers, catalysts, and surfactants.

Scientific Research Applications

  • Hydrogen Bonding Studies : It's used for studying hydrogen bonding in complexes of heterocyclic N-oxides with halogenoacetic acids (Dega-Szafran, Grech, Naskręt-Barciszewska, & Szafran, 1973).

  • Synthesis of Pyridazine Derivatives : It plays a role in the synthesis of pyridazine derivatives, which can be derived into aminopyridazines through catalytic reduction (Nakagome, 1963).

  • Chemical Production : The compound is utilized in chemical reactions to produce 3-methyl-5-chloro-6-methoxypyridazine and 6-methoxy-3-pyridazinemethanol acetate (Ogata & Kanō, 1963).

  • Synthesis of Benzimidazole : It's used in the synthesis of 2-[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio-1H-benzimidazole (Pan Xiang-jun, 2006).

  • Intermediate in Histamine H2-Receptor Antagonist Synthesis : Its synthesis is key in creating SK&F 93574, a potent long-acting histamine H2-receptor antagonist (Adger et al., 1988).

  • Preparation of Pyridyne : It acts as a precursor for 4-methoxy-2,3-pyridyne, prepared via directed-deprotonation or fluoride-induced elimination (Walters & Shay, 1995).

  • Nitration Studies : Used in the nitration of 3-chloro-5-methoxypyridine N-oxide to yield various nitro-pyridine N-oxides (Bissell & Swansiger, 1987).

Safety and Hazards

“4-Chloro-3-methoxy-2-methylpyridine N-oxide” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is non-combustible .

properties

IUPAC Name

4-chloro-3-methoxy-2-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-5-7(11-2)6(8)3-4-9(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXMQDRFBLSXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CC(=C1OC)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408154
Record name 4-Chloro-3-methoxy-2-methylpyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122307-41-9
Record name Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122307-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methoxy-2-methylpyridine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122307419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-methoxy-2-methylpyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-methoxy-2-methylpyridine 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

36.98 g of 4-chloro-3-methoxy-2-methylpyridine (V) was dissolved in 685 ml of acetic acid and 92 ml of hydrogen peroxide water was added thereto and the resulting mixture was heated at 90° C. for 24 hours, and thereafter, the reaction solution was distilled off under reduced pressure. The resulting residue was dissolved in chloroform and washed with saturated sodium bicarbonate solution, and saturated salt water, and thereafter, dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain 37.64 g of 4-chloro-3-methoxy-2-methylpyridine N-oxide (VI).
Quantity
36.98 g
Type
reactant
Reaction Step One
Quantity
685 mL
Type
solvent
Reaction Step One
Name
hydrogen peroxide water
Quantity
92 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-methoxy-2-methylpyridine N-oxide
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-methoxy-2-methylpyridine N-oxide
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-methoxy-2-methylpyridine N-oxide
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-methoxy-2-methylpyridine N-oxide
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-methoxy-2-methylpyridine N-oxide
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-methoxy-2-methylpyridine N-oxide

Q & A

Q1: What were the key improvements made to the synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide?

A1: The researchers successfully optimized the synthesis of this compound by:

  • Reducing the amount of phosphorus oxychloride: While the exact reduction isn't specified, this change contributes to a less wasteful and more cost-effective process [].
  • Shortening the reaction time to 2 hours: This significantly speeds up the synthesis compared to previous methods [].
  • Adjusting the reaction pH closer to neutral: This modification minimizes the use of harsh acidic or basic conditions, making the process environmentally friendlier [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.